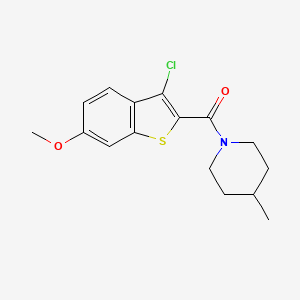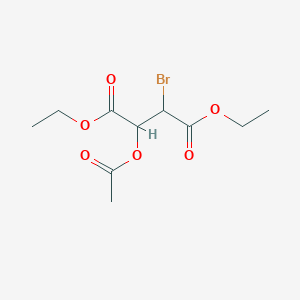![molecular formula C11H11NO4 B14797031 [(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid](/img/structure/B14797031.png)
[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid is a compound belonging to the class of organic compounds known as isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a tetrahydroisoquinoline moiety, which is a partially saturated isoquinoline ring system, and an acetic acid group. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). This reaction generates 3,4-dihydroisoquinoline derivatives, which can then be further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to streamline the production process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into fully saturated isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4), and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various isoquinoline derivatives, which can exhibit different biological activities and properties. For example, oxidation reactions can yield quinoline derivatives, while reduction reactions produce fully saturated isoquinoline compounds.
Applications De Recherche Scientifique
[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a precursor for the development of novel isoquinoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of [(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses or the proliferation of cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A related compound with a similar structure but lacking the acetic acid group. It exhibits different biological activities and properties.
Quinoline: An aromatic compound with a fully unsaturated ring system. It has distinct chemical and biological properties compared to this compound.
Isoquinoline: Another aromatic compound with a similar structure but different functional groups. It is used as a precursor for the synthesis of various isoquinoline derivatives.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Propriétés
Formule moléculaire |
C11H11NO4 |
|---|---|
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetic acid |
InChI |
InChI=1S/C11H11NO4/c13-10(14)6-16-9-3-1-2-8-7(9)4-5-12-11(8)15/h1-3H,4-6H2,(H,12,15)(H,13,14) |
Clé InChI |
GVNZYOLSGFNSMG-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C2=C1C(=CC=C2)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


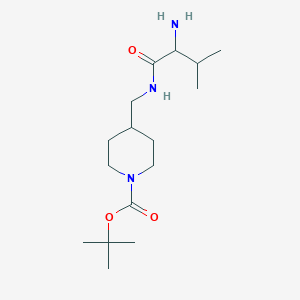
![2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B14796959.png)
![(10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B14796961.png)
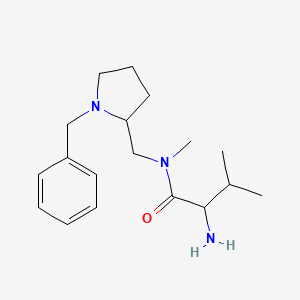



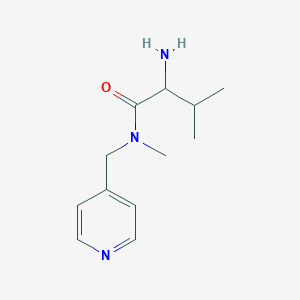
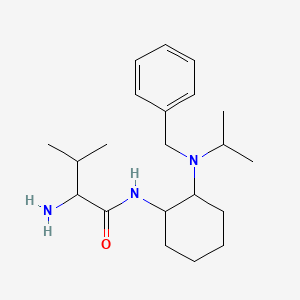
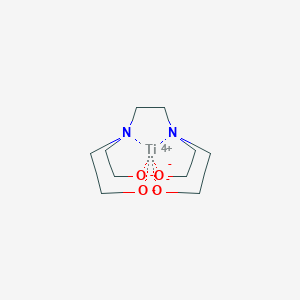
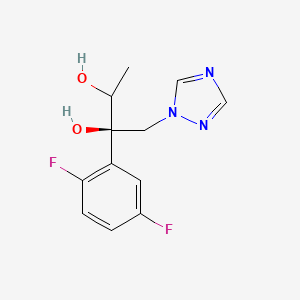
![N'~1~,N'~6~-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide](/img/structure/B14797021.png)
